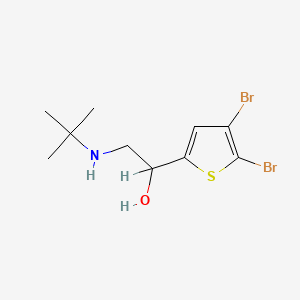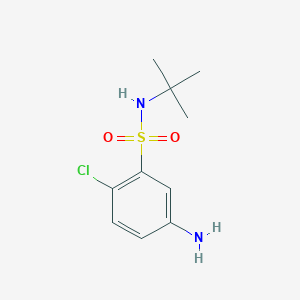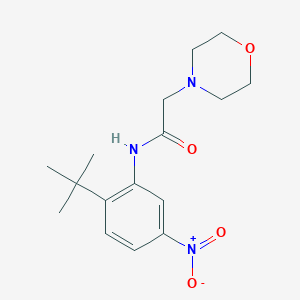![molecular formula C11H21NO2 B13939533 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol is a complex organic compound characterized by the presence of a cyclopropane ring, a piperidine ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methoxypiperidine with cyclopropanemethanol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
- 4-Methoxy-N-{[(1S,2S)-2-(1-piperidinyl)cyclohexyl]methyl}aniline
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- (1-Methyl-4-piperidinyl) (diphenyl)methanol
Uniqueness: 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
[1-[(4-methoxypiperidin-1-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H21NO2/c1-14-10-2-6-12(7-3-10)8-11(9-13)4-5-11/h10,13H,2-9H2,1H3 |
Clave InChI |
PGOTULPKQUATFX-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)CC2(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)

![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)







![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)

![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
